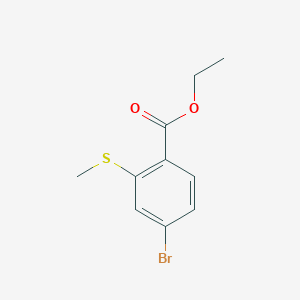
5-Phenoxypyridine-3-carbaldehyde
Übersicht
Beschreibung
5-Phenoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is stored at temperatures between 2-8°C and is available in liquid form .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties would require specific experimental measurements or theoretical calculations.Wirkmechanismus
The mechanism of action of 5-Phenoxypyridine-3-carbaldehyde is not completely understood, but it is believed to involve the formation of a reactive intermediate that can then be used to catalyze a variety of chemical reactions. This intermediate is believed to be formed by the reaction of the aldehyde with the 3-bromo-5-nitropyridine, followed by the reaction of the intermediate with palladium. This reaction is believed to be highly efficient and can be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have some anti-inflammatory and antifungal properties, as well as some potential applications in the treatment of cancer. Additionally, this compound has been studied for its potential to inhibit certain enzymes, which could be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-Phenoxypyridine-3-carbaldehyde has many advantages and limitations that should be considered when using it in laboratory experiments. One of the main advantages of this compound is its versatility, as it can be used in a variety of scientific research applications. Additionally, it is relatively easy to synthesize and can be used as a catalyst in organic synthesis. However, this compound is also highly reactive and must be used with caution, as it can cause unwanted side reactions. Additionally, it is not well understood and should be used with care.
Zukünftige Richtungen
There are many potential future directions for research involving 5-Phenoxypyridine-3-carbaldehyde. One potential direction is to further study its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research could be done to better understand its mechanism of action and to develop more efficient methods of synthesis. Finally, research could be done to explore the potential of this compound as a catalyst for other chemical reactions.
Wissenschaftliche Forschungsanwendungen
5-Phenoxypyridine-3-carbaldehyde has been used in a variety of scientific research applications, ranging from drug discovery to biochemistry. It has been used as an intermediate in the synthesis of a variety of drugs, including antifungal and anti-inflammatory agents. It has also been used as a catalyst in organic synthesis and as a reagent in the synthesis of other compounds. Additionally, this compound has been used in the study of enzyme inhibition, as well as in the study of enzymatic catalysis.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-phenoxypyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-9-10-6-12(8-13-7-10)15-11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMIBYCPATSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B6322885.png)




![4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6322945.png)

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)





